(S)-2-(Morpholin-2-yl)acetic acid hydrochloride (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1352709-57-9
VCID: VC3318879
InChI: InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
SMILES: C1COC(CN1)CC(=O)O.Cl
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride

CAS No.: 1352709-57-9

Cat. No.: VC3318879

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride - 1352709-57-9

Specification

CAS No. 1352709-57-9
Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
IUPAC Name 2-[(2S)-morpholin-2-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
Standard InChI Key ZLGFQSPNFIEARF-JEDNCBNOSA-N
Isomeric SMILES C1CO[C@H](CN1)CC(=O)O.Cl
SMILES C1COC(CN1)CC(=O)O.Cl
Canonical SMILES C1COC(CN1)CC(=O)O.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is identified by the CAS registry number 1352709-57-9, distinguishing it from related compounds. The molecular formula of this compound is C6H12ClNO3, with a precisely calculated molecular weight of 181.62 g/mol. The IUPAC name is 2-[(2S)-morpholin-2-yl]acetic acid;hydrochloride, which systematically describes its chemical structure and stereochemical configuration . This nomenclature clearly designates the compound as the hydrochloride salt of the carboxylic acid derivative of the morpholine heterocycle, with specific stereochemistry at the 2-position of the morpholine ring.

Structural Characteristics

The structure of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride contains several key functional groups that contribute to its chemical behavior and applications. The morpholine ring serves as the core structure, which is a six-membered heterocycle containing both oxygen and nitrogen atoms. The chiral center at the 2-position of the morpholine ring bears the S-configuration, which is crucial for its biological activity and applications in stereoselective synthesis . The acetic acid moiety is attached to this chiral center, providing a carboxylic acid functional group that can participate in various chemical reactions. Finally, the compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Chemical Identifiers and Properties

Table 1: Chemical Identifiers of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride

Identifier TypeValue
CAS Number1352709-57-9
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Standard InChIInChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
Standard InChIKeyZLGFQSPNFIEARF-JEDNCBNOSA-N
Isomeric SMILESC1COC@HCC(=O)O.Cl

The compound possesses several important physicochemical properties that influence its behavior in various experimental settings. It has 3 hydrogen bond donor sites and 4 hydrogen bond acceptor sites, which are significant for its interactions with biological targets and solubility characteristics . These characteristics make it suitable for integration into drug development processes, particularly for compounds targeting specific receptor interactions.

Applications in Research and Development

Pharmaceutical Applications

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride has emerged as a valuable building block in pharmaceutical development. It is predominantly employed in the synthesis of novel drug candidates, with particular emphasis on analgesics and anti-inflammatory agents . The chiral nature of this compound makes it especially valuable in stereoselective synthesis, which is critical in modern drug development where specific stereoisomers often exhibit different pharmacological activities. The morpholine moiety in this compound serves as an important pharmacophore in many drugs, contributing to binding affinity and selectivity for various biological targets. Additionally, the carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing medicinal chemists to create diverse libraries of compounds for structure-activity relationship studies.

Biochemical Research

In biochemical research, (S)-2-(Morpholin-2-yl)acetic acid hydrochloride functions as a specialized reagent for various experimental protocols. It is particularly useful in studies involving enzyme activity and protein interactions, which are fundamental aspects of understanding cellular processes and disease mechanisms . The stereochemical purity of this compound enables researchers to investigate the stereospecific nature of many biochemical processes, providing insights into the molecular mechanisms of biological systems. Scientists utilize this compound in designing affinity labels, enzyme inhibitors, and molecular probes for specific biochemical pathways, contributing to advances in basic research and drug discovery efforts.

Materials Science Applications

Beyond biological applications, (S)-2-(Morpholin-2-yl)acetic acid hydrochloride has found utility in materials science research. Investigations have explored its potential in developing advanced polymers and coatings with enhanced properties . The functional groups present in this compound allow for its incorporation into polymer matrices, potentially conferring improved durability and resistance to environmental factors. These properties make it valuable in developing materials for specialized applications where conventional materials might underperform. The chiral nature of the compound may also contribute to unique material properties that could be exploited in developing materials with specialized optical or mechanical characteristics.

Agricultural Chemistry

In agricultural research, (S)-2-(Morpholin-2-yl)acetic acid hydrochloride has been investigated for potential applications in developing agrochemicals such as herbicides and fungicides . The development of such compounds aims to increase crop yield while minimizing environmental impact, addressing critical challenges in sustainable agriculture. The specific molecular structure of this compound may interact with biological targets in plant pathogens or weeds, potentially offering selective toxicity that spares beneficial organisms. Research in this area continues to explore structure-activity relationships to develop more effective and environmentally friendly agricultural products.

Diagnostic Applications

Emerging research has begun to explore the potential of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in diagnostic applications. Scientists are investigating its role in developing reagents for detecting specific biomarkers in clinical settings . Such applications could contribute to advances in medical diagnostics, potentially enabling more sensitive and specific detection of disease markers. The chemical properties of this compound make it suitable for conjugation with detection moieties, creating specialized diagnostic tools for medical and research applications.

Production and Availability

Synthesis and Manufacturing

The production of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride has advanced to a stage where commercial manufacturing at significant scales is feasible. According to manufacturer information, the process for synthesizing this compound has been refined to allow mass production of up to 100 kg, with achieved purity levels reaching up to 99% . This scale of production indicates the compound's importance in various research applications and suggests established demand among scientific communities. The availability of high-purity material is particularly important for applications in pharmaceutical research, where impurities could interfere with biological assays or chemical reactions.

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